molecular formula C9H19NO2 B15294994 N-Methyl-N-(1-methylbutyl)-beta-alanine

N-Methyl-N-(1-methylbutyl)-beta-alanine

Cat. No.: B15294994
M. Wt: 173.25 g/mol
InChI Key: BAZTYRQOCDLIHI-UHFFFAOYSA-N
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Description

N-Methyl-N-(1-methylbutyl)-beta-alanine is a chemical compound with the molecular formula C9H19NO2 It is a derivative of beta-alanine, where the amino group is substituted with N-methyl and N-(1-methylbutyl) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(1-methylbutyl)-beta-alanine typically involves the alkylation of beta-alanine with N-methyl and N-(1-methylbutyl) groups. One common method is the reaction of beta-alanine with N-methyl-1-butanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques like crystallization or chromatography to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(1-methylbutyl)-beta-alanine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-Methyl-N-(1-methylbutyl)-beta-alanine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-Methyl-N-(1-methylbutyl)-beta-alanine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-butylamine: A secondary aliphatic amine with similar structural features.

    N-Methyl-1-butanamine: Another related compound with a similar alkylation pattern.

Uniqueness

N-Methyl-N-(1-methylbutyl)-beta-alanine is unique due to its specific substitution pattern on the beta-alanine backbone. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

3-[methyl(pentan-2-yl)amino]propanoic acid

InChI

InChI=1S/C9H19NO2/c1-4-5-8(2)10(3)7-6-9(11)12/h8H,4-7H2,1-3H3,(H,11,12)

InChI Key

BAZTYRQOCDLIHI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)N(C)CCC(=O)O

Origin of Product

United States

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